molecular formula C7H6BrFO2 B6359355 3-Bromo-5-fluoro-4-hydroxyanisole CAS No. 1782834-62-1

3-Bromo-5-fluoro-4-hydroxyanisole

Cat. No. B6359355
CAS RN: 1782834-62-1
M. Wt: 221.02 g/mol
InChI Key: MPNHMVMNEBVFPW-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxyanisole is a chemical compound with the molecular formula C7H6BrFO2 . It is used in the preparation of orally available mGlu1 receptor enhancers .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a nucleophilic aromatic substitution reaction . The reaction conditions typically involve the use of 2.9-dimethyl-1,10-phenanthroline, oxygen, copper (I) acetate, silver sulfate, and sodium bromide in dimethyl sulfoxide at 160 degrees Celsius for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Safety and Hazards

3-Bromo-5-fluoro-4-hydroxyanisole is associated with certain hazards. It has been classified under GHS07, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNHMVMNEBVFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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